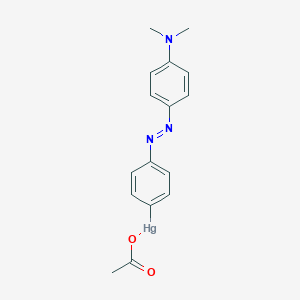
ORGOEGSBRIEKQT-UHFFFAOYSA-M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ORGOEGSBRIEKQT-UHFFFAOYSA-M is a complex organomercury compound It is known for its unique structure, which includes a mercury atom coordinated with an acetate group and a phenylazo group substituted with a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ORGOEGSBRIEKQT-UHFFFAOYSA-M typically involves the reaction of mercury(II) acetate with 4-[[4-(dimethylamino)phenyl]azo]phenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other ligands, such as halides or thiolates, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., thiophenol).
Major Products Formed
Oxidation: Higher oxidation state mercury compounds.
Reduction: Reduced mercury species.
Substitution: New organomercury compounds with different ligands.
Aplicaciones Científicas De Investigación
ORGOEGSBRIEKQT-UHFFFAOYSA-M has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of mercury ions in environmental samples.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Biological Studies: Investigated for its interactions with biological molecules and potential use in bioimaging.
Medicinal Chemistry: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of this compound involves the coordination of the mercury center with various ligands. The dimethylamino group and phenylazo group play crucial roles in stabilizing the mercury center and facilitating its interactions with other molecules. The molecular targets and pathways involved include coordination with sulfur-containing biomolecules and potential inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmercuric acetate
- Dimethylmercury
- Mercury(II) chloride
Comparison
ORGOEGSBRIEKQT-UHFFFAOYSA-M is unique due to its specific coordination environment and the presence of the dimethylamino and phenylazo groups. These structural features confer distinct chemical reactivity and potential applications compared to other organomercury compounds. For example, phenylmercuric acetate lacks the dimethylamino group, which affects its reactivity and applications in analytical chemistry.
Propiedades
Número CAS |
19447-62-2 |
|---|---|
Fórmula molecular |
C16H17HgN3O2 |
Peso molecular |
483.92 g/mol |
Nombre IUPAC |
acetyloxy-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]mercury |
InChI |
InChI=1S/C14H14N3.C2H4O2.Hg/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12;1-2(3)4;/h4-11H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
ORGOEGSBRIEKQT-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
SMILES canónico |
CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Key on ui other cas no. |
19447-62-2 |
Pictogramas |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
(4-((4-(dimethylamino)phenyl)azo)phenyl)mercuric acetate 4-DPAPM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















